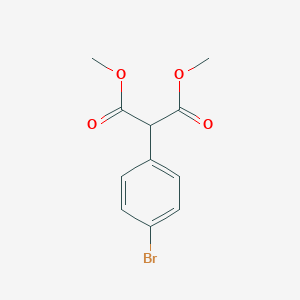

Dimethyl 2-(4-bromophenyl)malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-bromophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODIEONWLZBSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617699 | |

| Record name | Dimethyl (4-bromophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-35-4 | |

| Record name | Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149506-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (4-bromophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl 2-(4-bromophenyl)propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Dimethyl 2 4 Bromophenyl Malonate

Novel Synthetic Routes to Dimethyl 2-(4-bromophenyl)malonate

Innovations in synthetic chemistry have led to new pathways for the formation of this compound, aiming to improve yields, reduce reaction times, and enhance selectivity.

Esterification and Bromination Innovations

A fundamental approach to synthesizing the target molecule involves the separate or sequential bromination and esterification of precursor molecules. Traditional methods, such as the electrophilic aromatic substitution of phenylacetic acid followed by Fischer esterification, are well-established. wikipedia.org In the Fischer method, 4-bromophenylacetic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding methyl ester. wikipedia.org

However, recent advancements have focused on improving the efficiency of these core reactions. One significant innovation is the use of microwave-assisted synthesis. Microwave irradiation has been shown to dramatically reduce reaction times for esterification processes, from hours to mere minutes, while providing comparable or even improved yields. sciepub.commdpi.com This technique offers an efficient heating mechanism, leading to rapid reaction rates and representing a significant improvement in energy efficiency over conventional heating methods. sciepub.comdeakin.edu.au For instance, the direct esterification of various carboxylic acids has been successfully achieved in a 10 mL microwave vial, reaching optimal conditions at 120 °C in 30 minutes. mdpi.com

Another relevant, though more classical, specialized reaction is the Hell-Volhard-Zelinsky reaction, which facilitates the selective α-bromination of carboxylic acids. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds by converting the carboxylic acid to an acyl bromide with phosphorus tribromide (PBr₃), which then tautomerizes to an enol. organic-chemistry.orgwikipedia.org The enol subsequently reacts with bromine to brominate the α-carbon before hydrolysis yields the α-bromo carboxylic acid. masterorganicchemistry.comwikipedia.org While typically used for α-bromination, the principles of acyl bromide formation and subsequent reaction are foundational in halogenation chemistry.

Chemo- and Regioselective Preparations

The chemo- and regioselectivity of the synthesis are critical for ensuring the desired product is formed with high purity, avoiding the generation of unwanted isomers. A primary challenge in the synthesis of this compound is the precise installation of the bromine atom at the para (4-position) of the phenyl ring.

The direct bromination of phenylacetic acid via electrophilic aromatic substitution can lead to a mixture of ortho and para isomers. wikipedia.org Achieving high regioselectivity for the para product is essential. One laboratory method to achieve this involves the treatment of phenylacetic acid with bromine and mercuric oxide; the desired 4-bromo isomer is then isolated from the resulting mixture by fractional crystallization. wikipedia.org Control over the reaction conditions and catalyst choice is paramount in directing the substitution to the sterically less-hindered and electronically favored para position.

Furthermore, multi-step synthetic sequences must be designed to prevent unwanted side reactions. For example, when starting from 4-bromobenzyl bromide and dimethyl malonate, the choice of base and reaction temperature is crucial to prevent side reactions and ensure the selective C-alkylation that leads to the final product.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound, providing milder reaction conditions, higher efficiency, and greater functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of carbon-carbon bonds, including the arylation of malonate esters. These methods typically involve the cross-coupling of a malonate nucleophile with an aryl halide.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A prominent advanced method is the Suzuki-Miyaura cross-coupling reaction. youtube.comyoutube.com This approach can be used to couple an arylboronic acid with a halo-malonate derivative. A representative synthesis involves the reaction of 4-bromophenylboronic acid with 2-iodo-dimethyl malonate. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate. These reactions are known for their mild conditions and tolerance of a wide array of functional groups, often providing good to excellent yields (70-80%).

Copper-Catalyzed Ullmann-Type Coupling: An alternative to palladium is the use of copper catalysts in Ullmann-type condensations. A general and mild method for the α-arylation of malonates involves the coupling of aryl iodides with diethyl malonate using catalytic amounts of copper(I) iodide (CuI). organic-chemistry.orgnih.gov The reaction is facilitated by a base such as cesium carbonate (Cs₂CO₃) and a crucial ligand, such as 2-phenylphenol, which prevents side reactions. organic-chemistry.orgnih.gov This copper-catalyzed system is effective for a range of electron-rich and heterocyclic aryl iodides, offering a valuable alternative to palladium-based methods. organic-chemistry.org

| Method | Catalyst System | Substrates | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-Iodo-dimethyl malonate + 4-Bromophenylboronic acid | Toluene/Water, 80°C | High yield (70-80%), mild conditions, high functional group tolerance. | Requires pre-functionalized substrates (boronic acid, iodo-malonate), cost of palladium. |

| Ullmann-Type Coupling | CuI / Ligand (e.g., 2-phenylphenol) / Base (e.g., Cs₂CO₃) | Dimethyl malonate + 4-Iodoanisole (as example aryl iodide) | NMP, 110°C | Milder conditions than traditional methods, good for various aryl iodides. organic-chemistry.org | Less reactive with aryl bromides, requires specific ligands. organic-chemistry.org |

Organocatalytic Protocols

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, avoiding the costs and potential toxicity of heavy metals. While a direct, one-step organocatalytic synthesis of this compound is not yet standard, related advanced protocols highlight the potential of this field.

One innovative strategy is photoredox catalysis , which uses light and an organic photocatalyst to enable novel bond formations. researchgate.netacs.org Researchers have developed methods for the reductive arylation of arylidene malonates. nih.gov This process could be adapted into a tandem, one-pot Knoevenagel condensation/arylation sequence starting from 4-bromobenzaldehyde (B125591) and dimethyl malonate. nih.gov Such a reaction would first form a 2-(4-bromobenzylidene)malonate intermediate, which would then be arylated via a radical-radical cross-coupling enabled by the photoredox cycle. nih.gov

Another relevant technique is phase-transfer catalysis , where an agent (the organocatalyst, e.g., a tetraalkylammonium salt) transports a reactant between two immiscible phases, enabling the reaction. google.com This has been applied to the C-alkylation of malonic esters with alkyl halides in the presence of a solid base like potassium carbonate. This approach could be applied to the reaction between the sodium salt of dimethyl malonate (in an aqueous or solid phase) and 4-bromobenzyl bromide (in an organic phase), facilitating the synthesis under mild, heterogeneous conditions. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.

Catalysis over Stoichiometric Reagents: The catalytic approaches described in section 2.2 are inherently greener than classical stoichiometric reactions (e.g., using a full equivalent of a strong base), as they reduce waste and increase atom economy.

Biocatalysis: A significant green innovation is the use of enzymes as catalysts. Lipases, in particular, are effective for esterification reactions. nih.gov Immobilized Candida antarctica lipase (B570770) B has been used to synthesize dimethyl adipate (B1204190) from adipic acid and methanol with high conversion rates. nih.gov This biocatalytic approach could be applied to the esterification of 2-(4-bromophenyl)malonic acid. Lipase-catalyzed reactions proceed under mild conditions, often in organic solvents or even solvent-free systems, which avoids the high temperatures and strong mineral acids used in traditional esterification. nih.gov

Flow Chemistry: The implementation of continuous-flow systems offers another avenue for greener synthesis. Flow chemistry can enhance heat transfer, improve safety by minimizing the volume of reactive intermediates at any given time, and allow for more efficient process control and scaling. This technology could be particularly beneficial for improving the efficiency and safety of transition metal-catalyzed coupling reactions.

Enzyme-Catalyzed Synthetic Pathways

The use of enzymes as biocatalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.govmdpi.comfrontiersin.org Lipases, in particular, have been widely explored for esterification and transesterification reactions. nih.govnih.govresearchgate.net For instance, immobilized Candida antarctica lipase B (CALB) has been successfully employed in the solventless synthesis of malonate-based linear polyesters, demonstrating the potential of enzymatic approaches for reactions involving malonate esters. nih.gov The reactions were conducted at a mild temperature of 85°C, showcasing the enzyme's efficiency under gentle conditions. nih.gov

Another promising enzymatic approach is the Michael addition, a fundamental carbon-carbon bond-forming reaction. Research has shown that proteases, such as the one from Streptomyces griseus, can catalyze the asymmetric Michael addition of malonates to enones, yielding products with high enantioselectivity. researchgate.net This highlights the potential for enzymatic methods to construct the core structure of compounds like this compound.

However, despite the demonstrated utility of enzymes like CALB and proteases in reactions with similar substrates, no specific studies detailing the enzyme-catalyzed synthesis of this compound could be identified. The following table illustrates the general potential of relevant enzymes, though direct application to the target compound is not reported.

Table 1: Potentially Relevant Enzyme-Catalyzed Reactions

| Enzyme | Reaction Type | Substrate Class | Reported Findings |

| Candida antarctica Lipase B (CALB) | Transesterification/Polycondensation | Dimethyl malonate, diols | Successful synthesis of polyesters in solventless conditions at 85°C. nih.gov |

| Protease from Streptomyces griseus | Asymmetric Michael Addition | Malonates, enones | Achieved yields up to 84% and enantiomeric excess up to 98%. researchgate.net |

Sustainable Solvent Systems and Reaction Conditions

The principles of green chemistry encourage the use of sustainable solvents to minimize the environmental impact of chemical processes. mdpi.comresearchgate.netnih.govmagtech.com.cnmdpi.comrsc.orgrsc.orgunive.it Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to traditional volatile organic compounds (VOCs). mdpi.comnih.govmagtech.com.cnmdpi.comnih.govresearchgate.netdss.go.th

Ionic liquids, which are salts with low melting points, offer properties such as low vapor pressure and high thermal stability. nih.govresearchgate.netdss.go.th They have been explored as solvents in a variety of organic reactions, including those for the synthesis of pharmaceutical ingredients. nih.govresearchgate.net Similarly, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are attractive due to their low cost, biodegradability, and simple preparation. mdpi.comresearchgate.netnih.govmagtech.com.cnmdpi.com DESs have been successfully used as media for various chemical transformations, including the synthesis of bioactive compounds. mdpi.comresearchgate.netmagtech.com.cn

While the general benefits of these solvent systems are clear, their specific application to the synthesis of this compound has not been reported. Patent literature concerning the synthesis of Macitentan and its intermediates primarily describes the use of conventional solvents like dimethyl sulfoxide (B87167) (DMSO), dimethoxyethane, and toluene. google.comijsrst.comgoogle.com One patent mentions the use of "green" polar aprotic solvents like 2-methyltetrahydrofuran (B130290) and dialkylcarbonates for the synthesis of Macitentan, highlighting a move towards more sustainable processes in the broader synthetic route. googleapis.com

The following table summarizes the properties of some sustainable solvents, though their use in the direct synthesis of this compound is not documented.

Table 2: Properties of Selected Sustainable Solvents

| Solvent Type | Key Components/Examples | Properties and Potential Applications |

| Ionic Liquids (ILs) | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | Low volatility, high thermal stability, tunable properties. Used as solvents and catalysts in various organic reactions. nih.govresearchgate.netdss.go.th |

| Deep Eutectic Solvents (DESs) | Choline chloride:urea (B33335), Choline chloride:glycerol | Low cost, biodegradable, easy to prepare. Used as media for synthesis, extraction, and biocatalysis. mdpi.comresearchgate.netnih.govmagtech.com.cnmdpi.com |

| Green Aprotic Solvents | 2-Methyltetrahydrofuran, Dimethyl carbonate | Lower toxicity and environmental impact compared to traditional aprotic solvents. Used in pharmaceutical synthesis. rsc.orgunive.itgoogleapis.com |

Reactivity and Mechanistic Investigations of Dimethyl 2 4 Bromophenyl Malonate

Elucidation of Reaction Mechanisms and Key Intermediates

The reactions of Dimethyl 2-(4-bromophenyl)malonate are governed by the interplay of its three main components: the active methylene (B1212753) group, the two ester functionalities, and the bromophenyl ring. The electron-withdrawing nature of the bromine atom and the ester groups enhances the acidity of the α-hydrogen, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile and a key intermediate in many of its reactions.

In reactions involving the aromatic ring, the bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by electron-withdrawing groups. wikipedia.orgbyjus.comuomustansiriyah.edu.iqlatech.edulibretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglatech.edu The stability of this intermediate is crucial for the reaction to proceed.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for several such transformations.

Cross-Coupling Methodologies (e.g., Suzuki, Heck)

The presence of a bromine atom on the phenyl ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling of aryl bromides are well-established. A representative reaction is outlined below.

Table 1: Representative Suzuki-Miyaura Coupling of an Aryl Bromide

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | Expected High |

| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | Expected High |

Note: Yields are illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. thieme-connect.de The regioselectivity of the reaction, i.e., whether the aryl group adds to the substituted or unsubstituted carbon of the alkene, is influenced by both steric and electronic factors. acs.orgrsc.org For acrylates, arylation typically occurs at the β-position.

Table 2: Representative Heck Reaction of an Aryl Bromide with an Acrylate

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | Expected Good to High |

| 2 | This compound | Styrene | Pd(PPh₃)₄ (3) | NaOAc | Acetonitrile | 80 | Expected Good |

Note: Yields are illustrative and based on general knowledge of Heck reactions. ugent.be

Michael Addition Reactions

The active methylene proton of this compound can be readily removed by a base to form a stabilized enolate. This enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition fashion. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for extending carbon chains. The reaction proceeds via the formation of a new enolate intermediate, which is then protonated to give the final product. masterorganicchemistry.com

Cycloaddition and Cyclocondensation Pathways

This compound is a key precursor in the synthesis of heterocyclic compounds through cyclocondensation reactions. A notable example is its reaction with formamidine (B1211174) hydrochloride to form 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.comgoogle.comatlantis-press.comatlantis-press.comresearchgate.net This pyrimidine (B1678525) derivative is a crucial intermediate in the synthesis of Macitentan. The reaction proceeds through initial condensation of the malonate with formamidine, followed by intramolecular cyclization and tautomerization to yield the stable dihydroxypyrimidine ring system.

Table 3: Cyclocondensation of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Formamidine hydrochloride | Sodium methoxide | Methanol (B129727) | 5-(4-bromophenyl)-4,6-dihydroxypyrimidine |

| This compound | Urea (B33335) | Sodium ethoxide | Ethanol | 5-(4-bromophenyl)barbituric acid (Expected) |

| This compound | Thiourea (B124793) | Sodium ethoxide | Ethanol | 5-(4-bromophenyl)-2-thiobarbituric acid (Expected) |

C-H Functionalization Reactions Involving this compound

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to forming new bonds. rsc.orgijaconline.com While specific examples of C-H functionalization reactions directly on the aromatic ring of this compound are not widely reported, the principles of such reactions on similar aryl systems are well-documented. Transition metal catalysts, particularly palladium, are often employed to activate C-H bonds, allowing for their coupling with various partners. Given the presence of both the aryl C-H bonds and the acidic α-C-H bond, regioselectivity would be a key challenge in such transformations.

Role of the Bromine Atom in Reaction Pathways and Selectivity

The bromine atom in this compound plays a multifaceted role in its reactivity.

Activating Group: As an electron-withdrawing group, the bromine atom deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comuomustansiriyah.edu.iqlibretexts.org This is crucial for reactions where the bromine atom is displaced by a nucleophile.

Leaving Group: In palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, the carbon-bromine bond is readily cleaved through oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. youtube.com The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. acs.org

Directing Group: In SNAr reactions, the incoming nucleophile will substitute the bromine atom. In electrophilic aromatic substitution, if it were to occur, the bromine atom is an ortho-, para- director, although it deactivates the ring. In the context of potential C-H functionalization reactions, the electronic nature of the bromine atom could influence the regioselectivity of the C-H activation step.

Kinetic and Thermodynamic Analysis of Transformations

A comprehensive review of available scientific literature and data reveals a notable gap in the quantitative kinetic and thermodynamic analysis of transformations involving this compound. While the compound is recognized as a versatile intermediate in organic synthesis, detailed studies providing specific rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction for its various transformations appear to be limited.

Similarly, thermodynamic data, which would provide insight into the feasibility and position of equilibrium for reactions involving this compound, is also scarce. Calorimetric studies to determine the enthalpy of reaction (ΔH) or Gibbs free energy of formation (ΔG°) for its various transformations have not been extensively reported.

In the absence of direct experimental data for this compound, a theoretical approach using computational chemistry could provide estimations of these parameters. Quantum mechanical calculations could model the reaction pathways and predict the activation barriers and thermodynamic stability of reactants, transition states, and products. However, such theoretical studies specific to this compound are not currently found in the reviewed literature.

Therefore, a detailed kinetic and thermodynamic analysis of the transformations of this compound represents a significant area for future research. Such studies would be invaluable for chemists working on the synthesis of complex molecules where this compound is a key building block.

Applications of Dimethyl 2 4 Bromophenyl Malonate in Organic Synthesis

Versatile Building Block for Complex Organic Molecules

The chemical architecture of dimethyl 2-(4-bromophenyl)malonate makes it an important intermediate for creating intricate molecular structures. The presence of the malonate group, with its two ester functionalities and an acidic central carbon, alongside the 4-bromophenyl group, provides multiple reactive sites. This allows the compound to participate in a variety of chemical transformations.

The central carbon atom of the malonate moiety is readily deprotonated by a base, forming a stable carbanion. This nucleophilic carbon can then react with various electrophiles in alkylation and acylation reactions, enabling the construction of more complex carbon skeletons. Furthermore, the bromine atom on the phenyl ring is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, such as Suzuki and Heck couplings, which are pivotal for forming carbon-carbon bonds with other organic fragments. The ester groups can undergo hydrolysis, transesterification, and can be used in cyclization processes to form essential cyclic structures often found in drug development.

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The utility of this compound is prominently highlighted in the pharmaceutical industry, where it serves as a crucial starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Intermediate in Macitentan Production

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Macitentan. pharmaffiliates.com Macitentan is a potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. nih.govnih.gov

The synthesis of Macitentan involves a multi-step process where this compound is used to construct the central pyrimidine (B1678525) ring of the final drug molecule. atlantis-press.comresearchgate.net The process typically begins with the reaction of this compound with a suitable reagent to form 5-(4-bromophenyl)pyrimidine-4,6-diol. atlantis-press.comresearchgate.net This pyrimidine derivative is then further functionalized through a series of reactions to ultimately yield Macitentan. google.comresearchgate.net The initial step of creating the substituted pyrimidine core is a critical transformation where this compound's structure is essential for the successful assembly of the drug's scaffold. atlantis-press.comresearchgate.net

Role in Other Medicinal Chemistry Targets

Beyond Macitentan, the structural motifs accessible from this compound are of significant interest in medicinal chemistry. The 4-bromophenyl group is a common feature in many biologically active compounds, and the malonate portion provides a versatile platform for chemical elaboration. Researchers have utilized this compound to create novel molecules with potential therapeutic applications. For instance, derivatives of 2-phenyl-quinoline, which can be synthesized using precursors derived from this compound, have been investigated as potential anticancer and antimicrobial agents. nih.govnih.gov These studies often involve the design and synthesis of new molecular hybrids that target specific biological pathways, such as EGFR-TK for anticancer activity or DNA gyrase for antimicrobial effects. nih.govnih.gov

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds.

Pyrimidine Derivatives

Pyrimidine rings are a fundamental component of many biologically active molecules, including several pharmaceuticals. This compound serves as an important starting material for the synthesis of 5-substituted pyrimidine derivatives. atlantis-press.comresearchgate.net A common and effective method involves the condensation reaction of this compound with urea (B33335), thiourea (B124793), or guanidine. bu.edu.egresearchgate.net This reaction, often carried out in the presence of a base, leads to the formation of a pyrimidine ring with the 4-bromophenyl group at the 5-position. The resulting 5-(4-bromophenyl)pyrimidine-4,6-diol can then be converted into other valuable intermediates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which is a key building block for more complex molecules like Macitentan. atlantis-press.comresearchgate.net

Table 1: Synthesis of Pyrimidine Intermediate

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Urea/Thiourea | 5-(4-Bromophenyl)pyrimidine-4,6-diol | atlantis-press.com, researchgate.net |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | Phosphorus oxychloride | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | atlantis-press.com, researchgate.net |

Quinoline (B57606) Scaffolds

The quinoline ring system is another important heterocyclic motif found in numerous natural products and synthetic drugs with a wide range of biological activities. While direct synthesis from this compound is less common, it serves as a precursor to intermediates that are then used to construct quinoline scaffolds. For example, derivatives of 2-(4-bromophenyl)quinoline (B1270115) can be synthesized through reactions like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. nih.gov The necessary carbonyl compounds can be prepared from precursors related to this compound. These quinoline derivatives have been explored for their potential as antimicrobial and anticancer agents. nih.govnih.gov Research has shown that hybrid molecules incorporating the 2-(4-bromophenyl)quinoline scaffold with other heterocyclic rings, such as 1,3,4-oxadiazoles, can exhibit significant biological activity. nih.gov

Table 2: Investigated Quinolines with Potential Biological Activity

| Quinoline Derivative Class | Potential Biological Target | Investigated Activity | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | EGFR-TK, DNA gyrase | Anticancer, Antimicrobial | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | DNA gyrase | Antimicrobial | nih.gov |

Other Nitrogen and Oxygen Heterocycles

This compound is a versatile precursor for the synthesis of a variety of nitrogen and oxygen-containing heterocyclic compounds. Its activated methylene (B1212753) group and the presence of two ester functionalities allow for a range of cyclization reactions with appropriate binucleophiles.

Pyrazoles:

The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and widely used method for the synthesis of pyrazoles. In this context, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines to yield 5-hydroxy-3-(4-bromophenyl)pyrazoles. The reaction proceeds through an initial condensation followed by intramolecular cyclization. While specific literature on the use of this compound for pyrazole (B372694) synthesis is not abundant, the general reactivity of 1,3-dicarbonyl compounds suggests its utility in this transformation. dergipark.org.trresearchgate.net

Isoxazoles:

Similarly, isoxazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.com The reaction of this compound with hydroxylamine hydrochloride is expected to produce 3-(4-bromophenyl)-5-hydroxyisoxazole. This synthesis typically involves the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole (B147169) ring. youtube.comwpmucdn.com The regioselectivity of the reaction can sometimes be controlled by the choice of reaction conditions, particularly the base used. rsc.org

Barbiturates and Thiobarbiturates:

The condensation of malonic esters with urea or thiourea is a fundamental route to barbiturates and thiobarbiturates, respectively. uobasrah.edu.iqnih.gov These compounds have significant pharmacological importance. This compound can be condensed with urea in the presence of a strong base like sodium ethoxide to yield 5-(4-bromophenyl)barbituric acid. orgsyn.orgcutm.ac.in The reaction involves the formation of a di-sodium salt of the malonate, which then reacts with urea, followed by cyclization.

Analogously, the reaction with thiourea under similar conditions would lead to the formation of 5-(4-bromophenyl)thiobarbituric acid. google.comresearchgate.net The use of dimethyl malonate in the synthesis of sodium thiobarbiturate has been shown to be an efficient industrial process. google.com

| Heterocycle | Reagents | General Reaction Conditions |

| Pyrazoles | Hydrazine hydrate | Ethanolic solution, reflux |

| Isoxazoles | Hydroxylamine hydrochloride | Alkaline medium, reflux |

| Barbiturates | Urea | Sodium ethoxide, absolute alcohol, reflux |

| Thiobarbiturates | Thiourea | Sodium methoxide, methanol (B129727), reflux |

Formation of Functionalized Malonate Derivatives

The active methylene proton of this compound makes it an excellent substrate for the synthesis of various functionalized malonate derivatives through alkylation and arylation reactions.

Alkylation Reactions:

The carbon atom flanked by the two ester groups in this compound is acidic and can be readily deprotonated by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can undergo C-alkylation upon reaction with various alkyl halides. This reaction provides a straightforward method for introducing a wide range of alkyl substituents at the α-position, leading to more complex and sterically hindered malonic esters. uobasrah.edu.iq

The general procedure involves dissolving this compound in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and treating it with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the enolate. The subsequent addition of an alkyl halide results in the formation of the corresponding α-alkylated product. uobasrah.edu.iq

Arylation Reactions:

The introduction of a second aryl group at the α-position of this compound can be achieved through modern cross-coupling methodologies. Palladium-catalyzed arylation reactions of malonates using sterically hindered phosphine (B1218219) ligands have been developed for the efficient formation of C-C bonds with aryl halides. These reactions are tolerant of a wide range of functional groups on both the malonate and the aryl halide.

While direct arylation of an already arylated malonate can be challenging, a one-pot procedure involving the cross-coupling of an aryl halide with a malonate followed by in-situ alkylation provides a convenient route to α-alkyl-α-aryl malonates.

| Reaction Type | Reagents & Catalysts | Key Features |

| Alkylation | Alkyl halide, Base (e.g., NaH, KOtBu) | Formation of a C-C bond at the α-position, leading to diverse substituted malonates. |

| Arylation | Aryl halide, Palladium catalyst, Ligand | Introduction of a second aryl group, enabling the synthesis of α,α-diaryl malonates. |

Structure Activity Relationship Sar Studies of Dimethyl 2 4 Bromophenyl Malonate Derivatives

Design and Synthesis of Analogs for Biological Evaluation

The journey of developing new therapeutic agents from Dimethyl 2-(4-bromophenyl)malonate begins with the rational design and synthesis of a diverse library of analogs. This process is not arbitrary; it is guided by established pharmacological principles and the desire to probe specific interactions with biological targets. This compound serves as a key intermediate in the creation of more complex molecules, including those with potential anticancer and antimicrobial properties. nih.gov

A common strategy involves the chemical modification of the core structure. For instance, the malonate moiety can be transformed into various heterocyclic systems. One notable example is the synthesis of quinoline-1,3,4-oxadiazole hybrids. In this approach, the 2-(4-bromophenyl)quinoline (B1270115) scaffold, derived indirectly from precursors related to this compound, is coupled with a 1,3,4-oxadiazole (B1194373) ring. This molecular hybridization aims to combine the known biological activities of both quinolines and oxadiazoles (B1248032) to create synergistic effects. The synthesis of these analogs often involves multi-step reaction sequences, starting from the reaction of isatin (B1672199) with 4-bromoacetophenone to form the quinoline (B57606) core, which is then further elaborated.

The following table showcases a selection of synthesized derivatives and their evaluated biological activities, providing a snapshot of the diverse chemical space explored from malonate-based precursors.

| Compound ID | Chemical Modification | Biological Activity (IC50/MIC) | Target/Cell Line |

| Quinoline-Oxadiazole Hybrid 8e | 2-(2-aminophenyl)-1,3,4-oxadiazole moiety | IC50: 0.179 µg/mL | MCF-7 (Breast Cancer) |

| Quinoline-Oxadiazole Hybrid 15a | 2-(N-phenylacetamidethio)-1,3,4-oxadiazole moiety | IC50: 0.164 µg/mL | MCF-7 (Breast Cancer) |

| Malonic Acid Hydrazide 2HPMPDH | Salicylaldehyde derivative | Active | Various bacteria/fungi |

| Malonic Acid Hydrazide 3HPMPDH | 3-Hydroxybenzaldehyde derivative | Active | Various bacteria/fungi |

| Malonic Acid Hydrazide 4HPMPDH | 4-Hydroxybenzaldehyde derivative | Active | Various bacteria/fungi |

| Malonic Acid Derivative 18 | Non-nucleoside structure | IC50: 0.28 µM | hCD73 (Enzyme) |

| Malonic Acid Derivative 19 | Non-nucleoside structure | IC50: 0.10 µM | hCD73 (Enzyme) |

Impact of Structural Modifications on Biological Response

The biological data obtained from the screening of synthesized analogs allows for a detailed analysis of how specific structural changes modulate activity. This is the essence of SAR, where patterns of activity are correlated with molecular features.

In the series of quinoline-1,3,4-oxadiazole hybrids, the nature of the substituent on the oxadiazole ring plays a critical role in determining anticancer potency. For example, the introduction of a 2-(2-aminophenyl)-1,3,4-oxadiazole moiety (compound 8e) and a 2-(N-phenylacetamidethio)-1,3,4-oxadiazole moiety (compound 15a) resulted in significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 0.179 and 0.164 µg/mL, respectively. nih.gov These values indicate a higher potency compared to the reference drug erlotinib (B232) in this specific assay. The majority of the synthesized quinoline-1,3,4-oxadiazole derivatives demonstrated considerable cytotoxic activity against MCF-7 cells, with IC50 values generally ranging from 0.217 to 0.583 µg/mL. nih.gov

Similarly, for malonic acid-based hydrazide derivatives, the presence of electron-donating groups on the aromatic ring introduced via the aldehyde was found to enhance biological activities. patsnap.com For instance, derivatives incorporating hydroxyl groups on the phenyl ring (2HPMPDH, 3HPMPDH, and 4HPMPDH) showed notable antibacterial and antifungal activities. patsnap.com This suggests that the electronic properties of the substituents are a key determinant of the biological response.

In the case of non-nucleoside malonic acid derivatives designed as CD73 inhibitors, subtle modifications to the peripheral chemical groups led to significant differences in inhibitory potency. Compounds 18 and 19, for example, exhibited potent inhibition of human CD73 with IC50 values of 0.28 µM and 0.10 µM, respectively. benthamscience.com This highlights the sensitivity of the target's binding pocket to the specific chemical features of the inhibitors.

Ligand-Target Interactions and Binding Affinity Analysis

To understand the molecular basis of the observed biological activities, researchers often employ computational methods such as molecular docking. These techniques predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For derivatives of this compound, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, in the development of quinoline-based antimicrobial agents, docking studies can reveal how these molecules fit into the active site of bacterial enzymes like DNA gyrase. nih.gov The binding affinity, a measure of the strength of the ligand-target interaction, is a critical parameter. A lower binding energy generally indicates a more stable and favorable interaction. For example, in the study of sulfamidophosphonate derivatives against Staphylococcus aureus proteins, binding affinities ranged from -4.1 to -7.1 kJ/mol. unesp.br

The analysis of ligand-target interactions goes beyond just the binding score. It involves identifying the specific amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. These interactions are crucial for the stability of the ligand-protein complex and for the subsequent biological effect. For example, docking studies might reveal that the 4-bromophenyl group of a derivative fits into a hydrophobic pocket of the enzyme, while the malonate or its derived functional groups form hydrogen bonds with polar residues at the active site. The ability of a ligand to form these key interactions is a strong determinant of its inhibitory potency.

Rational Design Principles in Derivative Optimization

The insights gained from SAR and ligand-target interaction studies form the basis for the rational design of next-generation derivatives with improved properties. This iterative process involves designing new analogs with specific structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

One key principle is molecular hybridization , where pharmacophoric elements from different known active compounds are combined into a single molecule. The design of quinoline-1,3,4-oxadiazole hybrids from a 2-(4-bromophenyl)quinoline scaffold is a prime example of this strategy. nih.gov The goal is to create a new chemical entity with a superior biological profile compared to the individual parent molecules.

Another important principle is the use of bioisosteric replacements . This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, different heterocyclic rings could be explored as bioisosteres for the oxadiazole moiety in the quinoline derivatives to see if this improves their anticancer or antimicrobial activity.

Structure-based drug design is a powerful rational design approach that relies on the three-dimensional structure of the target protein. If the crystal structure of the target enzyme is known, researchers can use this information to design ligands that fit perfectly into the active site and form optimal interactions. Molecular docking studies are a key component of this approach, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. researchgate.net

Finally, the optimization process also considers the physicochemical properties of the derivatives, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for a compound's ability to reach its target in the body and exert its therapeutic effect. Rational design strategies often involve modifying the structure to fine-tune these properties without compromising biological activity.

Computational and Theoretical Studies on Dimethyl 2 4 Bromophenyl Malonate

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving arylmalonates. DFT calculations are instrumental in predicting reaction pathways by characterizing stationary points, including reactants, transition states, and products, on the potential energy surface. acs.orgdiva-portal.org This computational approach allows for the investigation of various possible reaction routes, providing insights into the most favorable pathways based on their activation energies. pku.edu.cnrsc.org

For instance, in the context of enzymatic reactions, DFT calculations have been employed to study the mechanism of arylmalonate decarboxylase, an enzyme that catalyzes the asymmetric decarboxylation of prochiral disubstituted malonic acids. acs.orgdiva-portal.orgacs.org These studies often utilize a quantum chemical cluster approach, where models of the enzyme's active site are constructed to analyze the reaction mechanism and enantioselectivity. acs.orgdiva-portal.orgacs.org By calculating the energies of intermediates and transition states, researchers can support or refute proposed mechanisms, such as a stepwise process involving decarboxylation followed by stereoselective protonation. acs.orgdiva-portal.org

The predictive power of DFT is further demonstrated in its ability to assess different substrate binding modes and their impact on the reaction outcome. acs.orgdiva-portal.org The calculated Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for various potential pathways help in determining the spontaneity and kinetic feasibility of each step. researchgate.net For example, in the hydrogenation of dimethyl oxalate, DFT calculations identified four possible pathways for the hydrogen-initiated atmospheric reaction, revealing that all steps were spontaneous and thermodynamically favorable based on negative ΔG and ΔH values. researchgate.net

Interactive Table: Theoretical Parameters for Reaction Pathway Analysis

| Parameter | Description | Significance in Pathway Prediction |

|---|---|---|

| Gibbs Free Energy Change (ΔG) | The change in free energy of a system as it goes from reactants to products. | A negative value indicates a spontaneous reaction. |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. | A negative value (exothermic) often contributes to a favorable reaction. |

| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energy indicates a faster reaction rate and a more favorable pathway. |

Regioselectivity and Stereoselectivity Prediction and Validation

Computational methods, particularly DFT, are crucial in predicting and validating the regioselectivity and stereoselectivity of reactions involving substituted malonates. These predictions are vital for understanding and controlling the formation of specific isomers in chemical synthesis.

In enzymatic reactions, such as those catalyzed by arylmalonate decarboxylase, DFT calculations have been used to elucidate the origins of enantioselectivity. acs.orgdiva-portal.orgacs.org For substrates like α-methyl-α-phenylmalonate, computational studies have shown that enantioselectivity is determined by the initial substrate binding, with only one binding mode being energetically favorable. acs.orgacs.org In contrast, for smaller substrates, both the binding and subsequent transition states contribute to the final stereochemical outcome. acs.orgacs.org The energy difference between competing diastereomeric transition states is a key determinant of the enantiomeric excess observed experimentally. For example, a calculated energy difference of 14.1 kcal/mol between two binding modes leading to opposite enantiomers strongly favors the formation of one product. acs.org

The Hammett equation has also been applied in conjunction with experimental data to understand the electronic effects of substituents on the reaction rates of arylmalonates. acs.org A linear correlation between the logarithm of the relative value of the catalytic rate constant (kcat) and the Hammett substituent constant (σ) with a positive ρ value suggests that electron-withdrawing groups on the phenyl ring accelerate the reaction. acs.org

Theoretical models can also predict the regioselectivity of reactions such as cycloadditions. For example, in the [8+2] cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations revealed that the reaction initiates at the diene substituent on the furan (B31954) ring, rather than the furyl moiety itself. pku.edu.cn This regioselectivity is attributed to the higher reactivity of the diene substituent in this particular system. pku.edu.cn

Interactive Table: Factors Influencing Selectivity in Arylmalonate Reactions

| Factor | Influence on Selectivity | Computational Insight |

|---|---|---|

| Substrate Binding Mode | Dictates the orientation of the substrate in the active site. | DFT calculations can determine the most energetically favorable binding mode, predicting the resulting stereoisomer. acs.orgacs.org |

| Transition State Energy | The relative energies of competing transition states determine the product ratio. | Lower energy transition states correspond to the major product. |

| Electronic Effects of Substituents | Electron-donating or -withdrawing groups on the aryl ring can influence reaction rates and selectivity. | Hammett plots derived from experimental and computational data can quantify these effects. acs.org |

| Steric Hindrance | Bulky substituents can favor the formation of one stereoisomer over another. | Molecular modeling can visualize and quantify steric interactions. |

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and reactivity of molecules like Dimethyl 2-(4-bromophenyl)malonate. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, can be effectively studied using computational methods. mdpi.comnih.gov

Intermolecular Interactions:

In the solid state, intermolecular NCIs are responsible for the crystal packing and can influence the physical properties of the compound. For molecules containing a bromine atom, such as this compound, halogen bonding is a significant intermolecular force. mdpi.com Halogen bonds, where the bromine atom acts as an electrophilic region (σ-hole), can interact with nucleophilic sites on adjacent molecules. Quantum chemical calculations can be used to determine the strength and geometry of these interactions. mdpi.com Studies on similar bromophenyl compounds have shown that Br···Br contacts can act as "supramolecular staples," stabilizing the crystal lattice. mdpi.com

Intramolecular Interactions:

Intramolecular non-covalent interactions occur within a single molecule and can significantly affect its conformation and reactivity. These interactions can be visualized and analyzed using methods based on the electron density and its derivatives. nih.gov For this compound, potential intramolecular interactions could include hydrogen bonds between the ester groups and the aromatic ring, as well as dispersion forces. Synergistic intramolecular non-covalent interactions have been shown to enhance molecular rigidity and stability in other complex organic molecules. researchgate.net Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model (IGM) analysis can provide detailed insights into the nature and strength of these intramolecular forces. researchgate.net

Interactive Table: Types of Non-Covalent Interactions Relevant to this compound

| Interaction Type | Description | Potential Role in the Compound |

|---|---|---|

| Halogen Bonding | An interaction involving a halogen atom as an electrophilic species. | Can direct crystal packing and influence solid-state properties. mdpi.com |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | May occur intramolecularly between the ester groups and the phenyl ring, influencing conformation. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the overall stability of the crystal structure. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Ubiquitous interactions that contribute to the overall cohesion of the molecular assembly. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and reactivity. nih.govmdpi.com

MD simulations can also be used to study the dynamics of molecular recognition processes, such as the binding of a ligand to a protein. mdpi.com While not directly applicable to this compound in isolation, the principles can be extended to understand how it might interact with a biological target or a catalyst. For instance, MD simulations can reveal the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize a complex. mdpi.com

Furthermore, combining MD simulations with quantum mechanics (QM/MM methods) can provide a more accurate description of chemical reactions. The QM region can be used to describe the electronic changes during bond breaking and formation, while the MM region accounts for the influence of the surrounding environment. This hybrid approach allows for the study of reaction dynamics in complex systems, providing insights that are not accessible from static calculations alone.

Interactive Table: Applications of Molecular Dynamics Simulations

| Application | Description | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Exploring the different spatial arrangements of a molecule and their relative energies. | Identifying the preferred shapes of the molecule in various environments. researchgate.net |

| Solvation Structure | Determining how solvent molecules arrange themselves around a solute molecule. | Understanding the molecule's behavior in solution. nih.gov |

| Binding Free Energy Calculations | Estimating the strength of the interaction between two or more molecules. | Predicting the affinity of the molecule for a receptor or catalyst. |

| Reaction Dynamics | Simulating the process of a chemical reaction over time. | Providing insights into the mechanism and kinetics of reactions involving the molecule. |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Dimethyl 2-(4-bromophenyl)malonate Transformations

The transformation of this compound into more complex and valuable molecules is a key area of ongoing research. Scientists are actively exploring a variety of novel catalytic systems to enhance the efficiency, selectivity, and scope of these chemical conversions. The focus is on moving beyond traditional methods to embrace more sophisticated catalytic approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have shown promise in directly coupling dimethyl malonate derivatives with arylboronic acids. For instance, the reaction of a 2-iodo-dimethyl malonate with 4-bromophenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ can yield the desired product in good yields under mild conditions. Another avenue being explored is nickel-catalyzed coupling, which can be used to couple a chloro-substituted dimethyl malonate with a 4-bromophenyl Grignard reagent. This method offers a cost-effective alternative to palladium-based systems.

Gold-catalyzed processes are also emerging as a powerful tool for transformations involving this compound, particularly in cyclization reactions to form complex heterocyclic structures. Furthermore, biocatalytic approaches using enzymes like lipases are being investigated for the synthesis and transformation of this compound, offering the potential for highly selective and environmentally friendly processes. Preliminary studies have explored the use of lipases for the esterification of 2-(4-bromophenyl)malonic acid, although yields currently remain moderate.

Table 1: Overview of Emerging Catalytic Systems for this compound and Related Transformations

| Catalytic System | Reaction Type | Key Features | Potential Advantages |

| Palladium-based catalysts (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Mild reaction conditions, good functional group tolerance. | High yields and selectivity for laboratory-scale synthesis. |

| Nickel-based catalysts (e.g., NiCl₂(dppp)) | Grignard Coupling | Utilizes more abundant and cost-effective metals. | Enhanced cost-efficiency for larger-scale production. |

| Gold catalysts | Cyclization Reactions | Formation of complex cyclic and spiro compounds. | Access to unique and medicinally relevant molecular architectures. |

| Lipases | Esterification/Transesterification | High selectivity, mild and green reaction conditions. | Environmentally friendly and sustainable synthesis routes. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound transformations into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical manufacturing. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.netvapourtec.com

While specific applications for this compound in flow systems are still emerging, the successful implementation of this technology for the synthesis of related compounds, such as sulfadoxine (B1681781) intermediates and dimethyl fumarate, highlights its immense potential. vapourtec.com For instance, the chlorination-substitution sequence, a potential route to this compound, could be significantly enhanced in a continuous-flow system by improving heat dissipation and reducing reaction times.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions and molecules derived from this compound. These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, leading to the rapid identification of optimal synthetic routes.

Potential for Advanced Materials Science Applications beyond Polymers

While this compound is a known building block in polymer science, its potential extends into the realm of advanced functional materials. The unique electronic and structural features of this compound make it an attractive candidate for the development of novel materials with tailored properties.

One promising area is the synthesis of metal-chelating materials. Research on related malonate polyesters has demonstrated their ability to effectively chelate metal ions. nih.gov This suggests that polymers or functional materials derived from this compound could find applications in areas such as environmental remediation, sensing, and catalysis. The presence of the bromine atom offers a handle for further functionalization, allowing for the fine-tuning of the material's chelating properties.

Furthermore, the core structure of this compound can be utilized in the synthesis of "push-pull" buta-1,3-dienes. These molecules, characterized by electron-donating and electron-withdrawing groups at opposite ends of a conjugated system, can exhibit significant nonlinear optical (NLO) properties. By strategically modifying the this compound molecule, it may be possible to create novel NLO materials for applications in optoelectronics and photonics.

Q & A

Q. What are the recommended methods for synthesizing Dimethyl 2-(4-bromophenyl)malonate?

Methodological Answer: The synthesis typically involves alkylation of dimethyl malonate with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) under basic conditions. A common approach includes:

- Dissolving dimethyl malonate in anhydrous THF or DMF.

- Adding a strong base (e.g., NaH or KOtBu) to deprotonate the α-hydrogen of the malonate.

- Introducing 4-bromobenzyl bromide dropwise at 0–5°C to minimize side reactions.

- Stirring the mixture at room temperature for 12–24 hours.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation).

- Storage: Seal the compound in airtight containers under dry conditions at room temperature. Desiccants (e.g., silica gel) should be added to prevent hydrolysis of the ester groups .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR (CDCl) should show signals for the methyl ester groups (δ ~3.7–3.8 ppm), aromatic protons (δ ~7.3–7.5 ppm), and the malonate CH group (δ ~4.0–4.2 ppm). C NMR confirms the ester carbonyls (δ ~165–170 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks (m/z 287.11 for [M+H]).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for SN reactions. Optimize geometries at the B3LYP/6-31G(d) level.

- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., malonate central carbon) to predict nucleophilic attack sites .

Q. How can this compound be applied in synthesizing heterocyclic scaffolds?

Methodological Answer:

- Chromanone Synthesis: React with resorcinol derivatives under acidic conditions (e.g., HSO) to form a six-membered oxygen heterocycle.

- Cyclocondensation: Use hydrazines or hydroxylamines to form pyrazolone or isoxazoline derivatives, respectively. Monitor by H NMR for loss of ester protons .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

Q. How does steric hindrance from the 4-bromophenyl group affect reaction pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.